Advanced Oxidation Processes (AOPs): Mn₂O₃ is a promising catalyst for AOPs, which are water treatment methods that degrade organic pollutants. Mn₂O₃ activates persulfate salts, generating highly reactive sulfate radicals that break down contaminants []. Research is ongoing to optimize Mn₂O₃-based catalysts for efficient and cost-effective water treatment [].
Energy Storage:
Lithium-ion batteries: Mn₂O₃ serves as a precursor for lithium manganese oxide (LiMn₂O₄), a cathode material in rechargeable lithium-ion batteries. Research focuses on improving the performance and lifespan of these batteries through various modifications of Mn₂O₃ [, ].
Material Science:
Sensors: Mn₂O₃ exhibits gas sensing properties, making it a potential material for gas sensors. Research explores its application in detecting various gases, including ammonia, hydrogen sulfide, and volatile organic compounds [, ].
Environmental Science:
Bioremediation: Studies investigate the potential of Mn₂O₃ for bioremediation, which is the use of microorganisms to remove contaminants from the environment. Mn₂O₃ can support the growth of certain bacteria that degrade pollutants [].
Manganese(III) oxide, with the chemical formula Mn₂O₃, is a black, lustrous powder that is sometimes tinged brown. It has a molecular weight of 157.87 g/mol and a melting point of approximately 1080°C, at which it decomposes. This compound is insoluble in water but soluble in cold hydrochloric acid and ammonium chloride, making it reactive under certain conditions. Manganese(III) oxide occurs naturally as braunite and manganite, where it can exist in both anhydrous and hydrated forms.
The crystal structure of manganese(III) oxide consists of manganese ions in the +3 oxidation state and oxide ions, contributing to its unique properties. It is classified as a hard material with a specific gravity of 4.5 g/mL at 25 °C.
Strong oxidizing agent; used in organic synthesis.
Manganese(III) oxide is unique due to its specific oxidation state (+3), which allows it to participate effectively in redox reactions while also being less stable than its counterparts like manganese(IV) oxide.
Research on the interactions of manganese(III) oxide with other compounds has revealed its potential as a catalyst for oxidation reactions. For instance, it has been studied for its catalytic activity in the oxidation of methane and carbon monoxide. Additionally, its interactions with biological molecules are crucial for understanding its role in biological systems and potential toxicity.
Manganese(III) oxide shares similarities with several other manganese oxides, particularly those containing different oxidation states. Here are some comparable compounds:
Compound
Chemical Formula
Oxidation States
Unique Characteristics
Manganese(II) oxide
MnO
+2
Lower oxidation state; commonly used as a pigment.
Manganese(IV) oxide
MnO₂
+4
More stable; used in batteries and as an oxidizing agent.
Manganese(II,III) oxide
Mn₃O₄
+2, +3
Exhibits mixed valence; acts as a catalyst for various reactions
Sonochemical methods have gained significant attention for the synthesis of Mn₂O₃ nanostructures due to their ability to produce materials with unique morphologies under relatively mild conditions. This approach employs ultrasonic irradiation to create acoustic cavitation in liquid media, generating localized hot spots with extreme temperatures and pressures that facilitate chemical reactions.
A facile sonochemical approach has been successfully employed to prepare porous and hierarchical manganese(III) oxide nanostructures. Researchers utilized bath-type ultrasound washers operating at frequencies around 300 kHz and power of approximately 700 W to synthesize Mn₂O₃ tiny nanostructures (Mn₂O₃ TNS). The resulting materials exhibited excellent electrocatalytic activity when applied as electrode materials.
The sonochemical reduction of aqueous solutions containing manganese precursors represents another effective route for synthesizing Mn₂O₃ nanoparticles. Ultrafine Mn₂O₃ powders have been prepared at room temperature through the sonochemical reduction of potassium permanganate (KMnO₄). The as-formed powders were initially X-ray amorphous but could be converted into crystalline form by heating at approximately 600 K for 4 hours. These powders typically exhibited particle sizes in the range of 50-200 nm with surface areas varying from 35 to 48 m²/g.
Table 1: Sonochemical Synthesis Parameters and Resulting Mn₂O₃ Properties
Ultrasound Parameters
Precursors
Temperature
Morphology
Particle Size
Surface Area
Reference
300 kHz, 700 W
Manganese salts
Room temperature
Porous hierarchical
Nanoscale
High
Bath sonicator
KMnO₄
Room temperature
Spherical
50-200 nm
35-48 m²/g
Intensive ultrasound
Graphene oxide + KMnO₄
Ambient
Composite nanostructures
1-7 nm
288 m²/g
A significant advantage of sonochemical methods is the reduction in reaction time and temperature compared to conventional synthesis techniques. For instance, the direct sonochemical synthesis of manganese oxides can reduce reaction time by approximately 50% when using water/acetone mixed phase solvent systems. The pure crystalline phase can be obtained with just 5% acetone after only 2 hours of sonication at ambient temperature, eliminating the need for further processing such as calcination.
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal methods have emerged as powerful techniques for synthesizing Mn₂O₃ with controlled morphologies and crystalline structures. These approaches typically involve reactions in sealed vessels under elevated temperatures and pressures, providing an environment conducive to the formation of well-defined crystal structures.
Novel Mn₂O₃ hollow nanocones have been successfully prepared as lithium-ion battery anode materials through a hydrothermal process followed by annealing. This approach yielded materials with unique hollow structures that facilitated ion transport and provided space for accommodating volume changes during charge-discharge cycles. The hydrothermal method has also been employed to synthesize sphere-like Mn₂O₃ nanoparticles with crystallite sizes of approximately 23 nm.
A comparative study between hydrothermal and sonochemical methods for the synthesis of manganese oxides revealed that the hydrothermal approach typically produces more crystalline materials, while the sonochemical method results in smaller particle sizes and higher surface areas. Both methods have their unique advantages, with the choice often depending on the specific requirements of the intended application.
Solvothermal approaches offer additional control over Mn₂O₃ morphology through the selection of appropriate solvents. A study on shape evolution of single-crystalline Mn₂O₃ demonstrated that various unique morphologies including cuboctahedral, truncated-octahedral, and octahedral shapes could be obtained by employing different solvents in a solvothermal process. This morphological control is critical for tailoring the material properties for specific applications.
Recent research has explored urea-driven hydrothermal synthesis of Mn₂O₃ for supercapacitor applications. By varying the urea concentration (3-12 mM) during hydrothermal synthesis, researchers could control particle size, crystallite size, and lattice parameters of cubic Mn₂O₃. Higher urea content was observed to decrease particle and crystallite size while increasing lattice parameters, surface area, and Mn³⁺ ion concentration in the Mn₂O₃ particles.
Table 2: Hydrothermal/Solvothermal Synthesis Parameters and Resulting Mn₂O₃ Properties
Method
Precursors
Additives
Temperature/Time
Morphology
Performance Metrics
Reference
Hydrothermal + annealing
Manganese salts
-
Not specified
Hollow nanocones
Enhanced Li-ion battery performance
Hydrothermal
Manganese salts
-
Not specified
Sphere-like
23 nm crystallite size
Solvothermal
Manganese precursors
Various solvents
Not specified
Cuboctahedral, truncated-octahedral, octahedral
High crystallinity
Hydrothermal
Manganese salts
Urea (3-12 mM)
Not specified
Cubic
881.3 F/g specific capacitance (9 mM urea)
Thermal Decomposition and Calcination Methods
Thermal decomposition and calcination represent important approaches for the synthesis and phase transformation of manganese oxides. These methods typically involve the heating of manganese-containing precursors at elevated temperatures in controlled atmospheres to obtain the desired Mn₂O₃ phase.
A comprehensive study on thermally activated structural transformations in manganese oxide nanoparticles revealed that initially amorphous nanoparticles undergo a series of transformations under different atmospheric conditions. Under air atmosphere, the nanoparticles crystallize to cubic Mn₂O₃ at approximately 500°C, followed by transformation to tetragonal Mn₃O₄ at around 1010°C. The transformation to cubic Mn₂O₃ is accompanied by a weight loss of approximately 3.25%, attributed to oxygen loss and concurrent reduction of manganese.
The thermal decomposition of Mn₂O₃ itself has been studied at high temperatures (1000°C), revealing that the rate of decomposition is inherently fast and dependent on the mass-transfer characteristics of the experimental setup. This process is significant for understanding the stability and phase transformations of Mn₂O₃ under extreme conditions.
Thermal treatment of precursor materials such as manganese carbonate (MnCO₃) represents an effective route for obtaining pure Mn₂O₃ nanoparticles. For instance, thermal decomposition of hydrothermally prepared MnCO₃ has been shown to produce pure Mn₂O₃ nanoparticles with crystallite sizes of approximately 23 nm.
Table 3: Thermal Decomposition and Calcination Parameters for Mn₂O₃ Synthesis
Starting Material
Atmosphere
Temperature (°C)
Time
Resulting Phase
Observations
Reference
Amorphous MnOx
Air
500
Not specified
Cubic Mn₂O₃
3.25% weight loss
Mn₂O₃
Not specified
1000
Not specified
Decomposition products
Fast decomposition rate
MnCO₃
Air
Not specified
Not specified
Mn₂O₃
23 nm crystallite size
MnOOH nanorods
Air
Not specified
Not specified
Mn₂O₃ nanorods
Width: 200-300 nm, Length: 2-4 μm
One important application of thermal methods is the synthesis of Mn₂O₃ nanorods for use as anode materials in lithium-ion batteries. MnOOH nanorods synthesized via a simple precipitation method can be used as precursors to prepare Mn₂O₃ nanorods through thermal treatment. The resulting Mn₂O₃ nanorods typically have widths of 200-300 nm and lengths of 2-4 μm, delivering high discharge capacities when used as anode materials.
Sol-Gel and Precipitation Routes
Sol-gel and precipitation methods offer versatile approaches for synthesizing Mn₂O₃ nanoparticles with controlled properties. These techniques typically involve the formation of a gel or precipitate containing manganese ions, followed by processing steps to obtain the final Mn₂O₃ product.
The sol-gel method has been successfully employed to synthesize Mn₂O₃ nanoparticles by dissolving manganese nitrate (Mn(NO₃)₂·4H₂O) in ethylene glycol. The solution is typically heated at 80°C under continuous stirring until a thick gel forms, which is then further heated to 100°C to obtain a fine powder. Sintering this powder at 700°C for 4 hours results in the formation of Mn₂O₃ nanoparticles with a crystallite size of about 22.7 nm. The resulting material exhibits a nanoporous structure with agglomerated crystallites, which is advantageous for applications requiring high surface area such as energy storage.
Green synthesis approaches have also been explored for preparing Mn₂O₃ nanoparticles. Researchers have reported the use of natural gels such as tragacanth gel (TG) in a green sol-gel method to synthesize α-Mn₂O₃ nanoparticles. This environmentally friendly approach reduces the use of hazardous chemicals while still producing high-quality nanomaterials.
Precipitation methods represent another important route for synthesizing Mn₂O₃-based materials. Manganese oxide (Mn₂O₃-Mn₃O₄) nanoparticles have been synthesized at room temperature using co-precipitation techniques. Similarly, MnOOH nanorods have been prepared by a simple precipitation method employing manganese sulfate and potassium permanganate as raw materials, with CTAB as a surfactant. These nanorods can serve as precursors for Mn₂O₃ nanorods after thermal treatment.
Table 4: Sol-Gel and Precipitation Parameters for Mn₂O₃ Synthesis
Method
Precursors
Additives
Processing Conditions
Morphology
Properties
Reference
Sol-gel
Mn(NO₃)₂·4H₂O
Ethylene glycol
80-100°C, sintering at 700°C for 4h
Nanoporous structure
22.7 nm crystallite size
Green sol-gel
Manganese salts
Tragacanth gel
Not specified
Nanoparticles
Environmentally friendly synthesis
Co-precipitation
Manganese salts
Not specified
Room temperature
Nanoparticles
Mn₂O₃-Mn₃O₄ composite
Precipitation
Manganese sulfate, KMnO₄
CTAB
Not specified
Nanorods
Width: 200-300 nm, Length: 2-4 μm after thermal treatment
One notable advantage of sol-gel and precipitation methods is their simplicity and cost-effectiveness, making them attractive for large-scale production. Additionally, these approaches often allow for the incorporation of dopants or the formation of composite materials, further expanding the range of achievable properties and applications.
Morphological Tuning via Surfactant Mediation
Surfactant-mediated synthesis has emerged as a powerful strategy for controlling the morphology of Mn₂O₃ nanostructures. Surfactants act as structure-directing agents, influencing nucleation, growth, and aggregation processes during synthesis, thereby enabling the production of materials with tailored morphologies and properties.
Researchers have demonstrated that 3D structured Mn₂O₃ with distinctive morphologies—flower-like (Mn₂O₃-F), globe-like (Mn₂O₃-G), or rhombohedral (Mn₂O₃-R)—can be successfully synthesized through solvothermal methods by controlling the amounts of Tween surfactant. These different morphologies exhibit varying catalytic activities for the oxygen reduction reaction (ORR) in direct methanol fuel cells. Notably, the globe-like Mn₂O₃ showed higher ORR catalytic activity than the flower-like and rhombohedral counterparts, with maximum power densities of 21.03 mW/cm² compared to 11.44 and 10.22 mW/cm², respectively.
Surfactant-assisted crystallization has been employed to develop porous Mn₂O₃ anode materials for lithium-ion batteries. Various MnCO₃ precursors with distinct morphologies have been crystallized using three types of surfactants as soft templates: cationic surfactant cetyl trimethyl ammonium bromide (CTAB), anionic surfactant sodium dodecyl sulfate (SDS), and neutral poly(vinyl pyrrolidone) (PVP). Subsequent annealing of these precursors yielded porous cubic, regular spherical, and nut-like spherical Mn₂O₃ samples. The morphology significantly influenced the electrochemical performance, with nut-like spherical Mn₂O₃ exhibiting the best cycling performance, maintaining a specific discharge capacity of 925 mAh/g at a current density of 100 mA/g after 180 cycles.
Table 5: Surfactant-Mediated Synthesis of Mn₂O₃ with Various Morphologies
CTAB has been particularly effective in directing the growth of rod-like structures. MnOOH nanorods synthesized using CTAB as a surfactant and subsequently converted to Mn₂O₃ nanorods through thermal treatment demonstrated excellent performance as anode materials for lithium-ion batteries, delivering a high second discharge capacity of 1005 mAh/g at 0.1C.
The use of urea in hydrothermal synthesis can also be considered a form of surfactant-mediated morphological control. By varying urea concentration from 3 to 12 mM, researchers could systematically tune the particle and crystallite size, lattice parameters, surface area, and Mn³⁺ ion concentration in Mn₂O₃ particles. The optimized material with 9 mM urea exhibited exceptional electrochemical performance in various electrolytes for supercapacitor applications.
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Wikipedia
Manganese(III) oxide
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Dates
Modify: 2023-08-15
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